Furosemide Acyl-beta-D-glucuronide

Pharmacokinetics Enterohepatic Recirculation Half-Life

Furosemide Acyl-β-D-glucuronide is the authentic β-anomeric phase II metabolite reference standard essential for direct LC-MS/MS quantification of furosemide pharmacokinetics without β-glucuronidase deconjugation artifacts. • pH-dependent stability (t₁/₂ = 4.4 h at pH 7.4, 37°C vs. ~62 days at pH 3.2) imposes cold-chain storage not required for the parent drug • ≥95% purity with documented β-anomeric configuration verified by HPLC-PDA; free of acyl migration isomers • Validated low-risk comparator (HLM-HSA covalent binding model) for carboxylic acid drug safety assessment Supplied with full characterization data for ANDA method validation and regulatory submission.

Molecular Formula C18H19ClN2O11S
Molecular Weight 506.9 g/mol
Cat. No. B14116302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurosemide Acyl-beta-D-glucuronide
Molecular FormulaC18H19ClN2O11S
Molecular Weight506.9 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl
InChIInChI=1S/C18H19ClN2O11S/c19-9-5-10(21-6-7-2-1-3-30-7)8(4-11(9)33(20,28)29)17(27)32-18-14(24)12(22)13(23)15(31-18)16(25)26/h1-5,12-15,18,21-24H,6H2,(H,25,26)(H2,20,28,29)/t12-,13-,14-,15?,18-/m0/s1
InChIKeyRNVHHPUYELVHRE-BAYNORDSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furosemide Acyl-β-D-glucuronide Reference Standard


Furosemide Acyl-beta-D-glucuronide (CAS 72967-59-0) is the 1-O-acyl-β-D-glucopyranuronic acid conjugate of the loop diuretic furosemide, representing the primary phase II metabolite formed via UDP-glucuronosyltransferase (UGT)-catalyzed glucuronidation in humans [1]. This compound is the authentic β-anomeric form produced enzymatically in vivo, with molecular formula C₁₈H₁₉ClN₂O₁₁S and a monoisotopic mass of 506.04 Da . As the predominant biotransformation product accounting for approximately 30% of furosemide elimination, it serves as an essential certified reference standard for LC-MS/MS method development, pharmacokinetic modeling, and metabolite safety assessment [2]. Its intrinsic chemical lability—undergoing pH-dependent acyl migration and hydrolysis—distinguishes it from stable small-molecule analytes and imposes unique handling and procurement specifications [3].

Why Generic Substitution Fails


Furosemide Acyl-beta-D-glucuronide is not interchangeable with generic furosemide, with its acyl migration isomers, or with other acyl glucuronide metabolite standards. The β-anomeric configuration of the 1-O-acyl linkage is the native enzymatic product of UGT isoforms, and this stereochemistry dictates susceptibility to β-glucuronidase cleavage—a property lost upon acyl migration to the 2-, 3-, or 4-O-isomers [1]. The compound's pH-dependent stability profile (t₁/₂ = 4.4 h at pH 7.4, 37°C vs. ~62 days at pH 3.2) imposes stringent cold-chain and low-pH storage requirements not needed for the parent drug [2]. Furthermore, the acyl glucuronide contributes distinct pharmacokinetic behavior—a 20–30 h terminal elimination phase mediated by enterohepatic cycling—that is absent for furosemide itself (t₁/₂ ≈ 2 h) [3]. These compound-specific properties mean that procurement of the correct stereoisomer with documented purity, anomeric configuration, and stability specifications is essential for generating reproducible and regulatory-compliant bioanalytical data.

Head-to-Head Differentiation Evidence


Terminal Elimination Half-Life: Biphasic Kinetics

Furosemide Acyl-beta-D-glucuronide drives a second, slow elimination phase with a half-life of 20–30 h, mediated by enterohepatic cycling and subsequent hydrolysis back to the parent drug, whereas furosemide itself exhibits a terminal half-life of approximately 2 h [1]. This biphasic kinetic behavior was demonstrated in human volunteers and patients using HPLC-based quantification of both furosemide and its acyl glucuronide in light-protected, pH-controlled plasma and urine samples [1]. The extended exposure attributable to the glucuronide metabolite has direct pharmacodynamic consequences, coinciding with a rebound urine retention phase lasting approximately 3 days post-dose [1]. Quantitatively, approximately 50% of total furosemide clearance proceeds via glucuronidation (hepatic and renal), with the remainder by renal excretion of unchanged drug [1].

Pharmacokinetics Enterohepatic Recirculation Half-Life

β-Glucuronidase Susceptibility vs. Acyl Migration Isomers

Furosemide 1-O-acyl-β-D-glucuronide (FG) is specifically and completely hydrolyzed by β-glucuronidase, whereas the acyl migration isomers (FG-iso, comprising up to 8 distinct positional isomers) are entirely resistant to enzymatic cleavage [1][2]. Sekikawa et al. demonstrated that at pH 7.4 and 37°C, FG undergoes progressive isomerization: the half-life of the native β-1-O-acyl form is 4.4 h, with concomitant formation of 8 β-glucuronidase-resistant FG-iso peaks detected by HPLC with fluorescence detection [2]. Rachmel et al. confirmed that FG concentration decreased at an apparent first-order rate at pH > 6.0 (37°C), with isomerization to β-glucuronidase-resistant forms accounting for most of the disappearance, and verified the parent conjugate structure by negative ion thermospray LC/MS showing a characteristic 1-O-acyl diagnostic ion at m/z 221 absent in the isomers [1]. In clinical samples from infants, 0–69% of total FG was found as β-glucuronidase-resistant isomers when urine was stored frozen at pH 7.0, versus no significant isomerization at pH ≤ 5 [3].

Enzymatic Hydrolysis Acyl Migration Bioanalytical Method Validation

pH-Dependent Aqueous Stability and Handling

The aqueous stability of Furosemide Acyl-beta-D-glucuronide is exquisitely pH-dependent. Sekikawa et al. determined the half-life across pH 1–10: at pH 7.4 and 37°C, the half-life is only 4.4 h due to rapid acyl migration; in contrast, maximum stability occurs at approximately pH 3.2, with a half-life of about 62 days [1]. Below pH 3.7, acyl migration products are not detected—degradation proceeds instead via hydrolysis to furosemide and glucuronic acid, followed by formation of 4-chloro-5-sulfamoylanthranilic acid (CSA) [1]. Above pH 5.6, hydroxide ion-catalyzed hydrolysis becomes dominant, while below pH 2.8, hydrogen ion catalysis accelerates degradation [1]. In aqueous solution at pH 7.4, seven distinct acyl migration isomer peaks were resolved by HPLC-PDA, all sharing closely similar UV spectra to the parent conjugate but distinct from furosemide [2].

Chemical Stability Sample Handling Reference Standard Storage

Covalent Protein Binding Reactivity

In a head-to-head in vitro screening model using eight carboxylic acid drugs incubated with human liver microsomes (400 µM) followed by 24 h incubation of the resulting acyl glucuronides with human serum albumin (HSA), furosemide acyl glucuronide ranked among the lowest in covalent binding propensity [1]. This finding is corroborated by Mizuma et al., who demonstrated that furosemide 1-O-acyl glucuronide exhibits low irreversible (covalent) binding capacity to HSA, placing it in the 'safer' category alongside ibuprofen and ketoprofen, in contrast to the 'reactive' category occupied by tolmetin, zomepirac, and diclofenac acyl glucuronides [2]. The ranking of irreversible binding across the eight compounds was consistent with literature data and correlated with the aglycone appearance rate constant weighted by the percentage of isomerization (r² = 0.94) [1]. HSA was found to act as a scavenger, decreasing reactive furosemide acyl glucuronide concentrations via reversible binding and hydrolysis back to furosemide [2].

Covalent Binding Drug-Induced Toxicity Human Serum Albumin Reactive Metabolite Screening

Predominant Metabolic Pathway Contribution

Furosemide Acyl-beta-D-glucuronide is the sole or predominant biotransformation product of furosemide in humans [1][2]. Approximately 30% of furosemide elimination proceeds via glucuronidation, with the remainder (approximately 50% of total clearance) occurring through renal excretion of unchanged drug [2][3]. The glucuronidation is catalyzed primarily by UGT1A9 in the kidney (accounting for >90% of systemic acyl glucuronide formation), with minor contributions from UGT2B6 and UGT1A1 [3]. In contrast, alternative metabolic pathways such as oxidative defuranoylation to 4-chloro-5-sulfamoylanthranilic acid (CSA) have been proposed but were not detected in plasma or urine from healthy volunteers using metabolite-specific HPLC assays [4]. Vree et al. quantified furosemide acyl glucuronide in human plasma at concentrations sufficient for direct gradient HPLC analysis with fluorescence detection, with limits of quantitation of 0.010 µg/mL (Fgluc) and 0.007 µg/mL (F) in plasma [5].

Drug Metabolism UGT Enzymes Mass Balance Clearance Pathways

Photodegradation Susceptibility

Furosemide 1-O-acyl-β-D-glucuronide undergoes photodegradation to a distinct product characterized by displacement of the chlorine atom by a hydroxyl group, as confirmed by mass spectrometry showing molecular ion peaks [M-H]⁻ at m/z 487 and [M-2H+2Na]⁻ at m/z 509 [1]. This photodegradation product is more hydrophilic than the parent glucuronide and retains the glucuronic acid moiety, as evidenced by its susceptibility to β-glucuronidase hydrolysis yielding a furosemide photodegradation product [1]. Importantly, both the native acyl glucuronide and all seven of its acyl migration isomers undergo this photodegradation, generating products with closely similar UV spectra [1]. The mass spectrum of intact furosemide glucuronide shows molecular ion peaks [M-H]⁻ at m/z 505 and 507 (³⁵Cl/³⁷Cl isotope pattern) [1]. This photolability necessitates light-protected handling during all stages of sample preparation, storage, and analysis [2].

Photostability Degradation Products Light Protection Reference Standard Integrity

Application Scenarios


LC-MS/MS Pharmacokinetic Method Development

Bioanalytical laboratories developing quantitative LC-MS/MS methods for furosemide pharmacokinetic studies require the authentic Furosemide Acyl-beta-D-glucuronide reference standard for direct calibration without enzymatic deconjugation. As demonstrated by Vree et al., direct gradient HPLC analysis with fluorescence detection achieves limits of quantitation of 0.010 µg/mL for the glucuronide in plasma, avoiding the systematic error introduced by β-glucuronidase pretreatment which cannot distinguish the native conjugate from its β-glucuronidase-resistant isomers [1]. The certified reference standard with documented β-anomeric purity and absence of acyl migration isomers (verified by HPLC-PDA) ensures accurate construction of calibration curves and QC samples [2].

Reactive Metabolite Safety Screening

Pharmaceutical discovery and development programs evaluating the covalent binding liability of novel carboxylic acid drug candidates can employ Furosemide Acyl-beta-D-glucuronide as a validated 'low-risk' comparator in the HLM-HSA two-phase screening model [1]. This assay ranks compounds on the reactivity scale established by Bolze et al., where furosemide acyl glucuronide occupies the low covalent binding end alongside ibuprofen and ketoprofen, in contrast to high-risk comparators such as diclofenac, tolmetin, and zomepirac acyl glucuronides (r² = 0.94 correlation between covalent binding and aglycone appearance constant × % isomerization) [1]. The compound's well-characterized stability profile (t₁/₂ = 4.4 h at pH 7.4, 37°C) provides an internal reference point for assessing the relative lability of novel chemical entities [2].

Enterohepatic Recirculation Modeling

The unique biphasic elimination kinetics attributable to Furosemide Acyl-beta-D-glucuronide—where enterohepatic cycling and hydrolysis generate a second slow elimination phase with a 20–30 h half-life—make this compound essential for preclinical models investigating diuretic pharmacodynamic rebound [1]. The glucuronide's potential intrinsic pharmacological activity via inhibition of the Na⁺/2Cl⁻/K⁺ co-transport system means that accurate quantification of circulating acyl glucuronide concentrations is necessary to deconvolve parent drug versus metabolite contributions to the observed diuretic effect [1]. This application requires a reference standard with documented stability under simulated intestinal pH conditions and validated resistance to spontaneous hydrolysis during sample workup.

Regulatory Bioequivalence Study Support

For generic drug manufacturers submitting Abbreviated New Drug Applications (ANDAs) for furosemide products, the Furosemide Acyl-beta-D-glucuronide reference standard supports analytical method validation (AMV) and quality control (QC) applications as required by regulatory guidelines [1]. The reference standard can be supplied with full characterization data compliant with regulatory guidelines and further traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. Given that furosemide glucuronide is the major biotransformation product, its quantification in bioequivalence studies provides critical supporting evidence for demonstrating comparable pharmacokinetic profiles between test and reference products [2].

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